Einecs 298-625-9

Description

Historical Context and Evolution of Organosilicon Chemistry

The field of organosilicon chemistry dates back to 1863, when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comwikipedia.orgwikipedia.org This breakthrough laid the groundwork for the exploration of compounds containing carbon-silicon bonds. wikipedia.org In the early 20th century, Frederic Kipping conducted extensive research, synthesizing a wide array of organosilicon compounds and coining the term "silicone". wikipedia.orgsbfchem.com His work, along with others, led to the discovery of cyclic and linear polysiloxanes between 1904 and 1937. sbfchem.com

A significant advancement came with the development of the alcoholysis of silicon tetrachloride to produce alkyl orthosilicates. The synthesis of tetraethyl orthosilicate (B98303) by Dearing and Reid in 1928 provided a foundational method that was later adapted for higher alkyl chain lengths, including propyl derivatives. The industrial production of compounds like tetrapropyl orthosilicate was further propelled by progress in manufacturing silicon tetrachloride, the key precursor. After 1940, the focus shifted towards the application of polymeric organosilicon compounds, leading to the development of silicone resins, coatings, and other materials with valuable properties such as high-temperature resistance and insulation. sbfchem.com

Academic Significance and Contemporary Research Trajectories of Tetrapropyl Orthosilicate

Tetrapropyl orthosilicate is a compound of significant academic interest due to its versatile applications in materials science and catalysis. Its moderate reactivity allows for precise control over hydrolysis and condensation reactions, which is particularly valuable in sol-gel research for creating materials with specific properties.

Contemporary research involving tetrapropyl orthosilicate is focused on several key areas:

Sol-Gel Processes: It serves as a precursor in the sol-gel process to produce silica (B1680970) (silicon dioxide). chemicalbook.com Through hydrolysis and polycondensation, it forms a three-dimensional silica network, and the reaction conditions can be tuned to control the final product's properties.

Materials Synthesis: The compound is utilized in the synthesis of various advanced materials, including mesoporous materials, aerogels, and hybrid organic-inorganic materials. Its controlled hydrolysis rate is also advantageous in the synthesis of zeolites, where it facilitates better template interactions and the formation of improved crystalline structures.

Coatings and Binders: In industrial applications, it is used as a binder for refractory fillers and in zinc-rich, corrosion-resistant coatings. chemicalbook.comeuropa.eu It is also employed as a cross-linking agent for silicone sealants and as a drying agent in sealing compositions. chemicalbook.comeuropa.eu

The study of tetrapropyl orthosilicate contributes to the fundamental understanding of how the alkyl chain length affects the reactivity of silicon alkoxides. Research has shown that the hydrolyzability follows the order of tetramethyl orthosilicate > tetraethyl orthosilicate > tetrapropyl orthosilicate, providing key insights into structure-reactivity relationships.

Methodological Frameworks for Comprehensive Chemical Compound Investigation

The comprehensive investigation of a chemical compound like tetrapropyl orthosilicate involves a multi-faceted approach, integrating various analytical and assessment methodologies.

Spectroscopic and Chromatographic Analysis: The initial characterization of a compound typically involves a suite of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, purity, and properties of the substance. For tetrapropyl orthosilicate, this would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

Infrared (IR) Spectroscopy: To identify functional groups, such as the Si-O-C linkages.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. americanelements.com

Gas Chromatography (GC): To assess the purity of the compound.

Tiered Safety and Hazard Assessment: Modern chemical investigation frameworks increasingly incorporate tiered approaches to safety and hazard assessment. nih.govljmu.ac.uk These frameworks often begin with in silico (computational) predictions of a compound's properties and potential biological interactions. nih.gov This is followed by in vitro testing using cell-based systems to gather data on the compound's mode of action without the use of live animals. criver.com The data gathered from these initial tiers helps to guide any subsequent, more targeted in vivo studies, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. criver.com

Life Cycle and Sustainability Assessment: A holistic investigation also considers the environmental footprint of a chemical throughout its entire life cycle. europa.eu The "Safe and Sustainable by Design" (SSbD) framework, for example, guides the development of new chemicals and materials by integrating safety and sustainability assessments from the early research and innovation stages. europa.eu This includes evaluating factors such as the sourcing of raw materials, the energy efficiency of the synthesis process, and the potential for recycling or benign degradation of the final products. chemicalbook.com For tetrapropyl orthosilicate, this would involve analyzing its synthesis from precursors like silicon tetrachloride and propanol (B110389) and its eventual hydrolysis to silica.

By combining these methodological frameworks, researchers can build a comprehensive profile of a chemical compound, from its fundamental chemical properties to its potential applications and environmental impact.

Structure

2D Structure

Properties

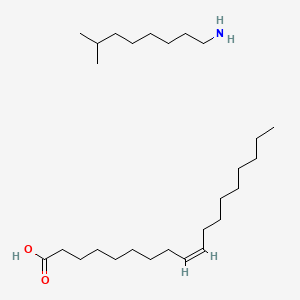

CAS No. |

93820-46-3 |

|---|---|

Molecular Formula |

C27H55NO2 |

Molecular Weight |

425.7 g/mol |

IUPAC Name |

7-methyloctan-1-amine;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C9H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-9(2)7-5-3-4-6-8-10/h9-10H,2-8,11-17H2,1H3,(H,19,20);9H,3-8,10H2,1-2H3/b10-9-; |

InChI Key |

AXHCUNMVYAOLOO-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(C)CCCCCCN |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CC(C)CCCCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Tetrapropyl Orthosilicate

Novel Synthetic Routes and Reaction Mechanisms

The traditional synthesis of tetrapropyl orthosilicate (B98303) involves the esterification of silicic acid with n-propanol or the alcoholysis of silicon tetrachloride. However, ongoing research focuses on developing more advanced and efficient pathways.

A foundational method for the synthesis of alkyl orthosilicates, including TPOS, is the reaction of silicon tetrachloride with an alcohol. This alcoholysis reaction, while effective, generates hydrogen chloride as a byproduct, which needs to be removed. The reaction proceeds as follows:

SiCl₄ + 4 CH₃CH₂CH₂OH → Si(OCH₂CH₂CH₃)₄ + 4 HCl

More advanced and direct synthesis routes are being explored to overcome the limitations of traditional methods. One such innovative approach involves the direct synthesis of tetraalkyl orthosilicates from silicon dioxide (SiO₂) and an alcohol in the presence of a catalyst and a dehydrating agent. For instance, TPOS has been synthesized from SiO₂ and propanol (B110389) with yields of around 73% using this method. bohrium.com This pathway is advantageous as it utilizes a readily available and less hazardous starting material compared to silicon tetrachloride.

Transesterification is another crucial pathway for modifying TPOS or synthesizing it from other alkoxysilanes. This process involves the exchange of the alkoxy groups of an ester with the organic group of an alcohol. wikipedia.orgyoutube.com The reaction is typically catalyzed by acids or bases. wikipedia.orgyoutube.com For silicon alkoxides, the mechanism involves the nucleophilic attack of an alcohol on the silicon atom, leading to a tetrahedral intermediate, which then proceeds to the transesterified product. wikipedia.orgmasterorganicchemistry.com Driving the reaction towards the desired product can be achieved by removing the alcohol byproduct, for instance, through distillation. wikipedia.org

The general mechanism for base-catalyzed transesterification can be described as: ROH + B⁻ ⇌ RO⁻ + BH Si(OR')₄ + RO⁻ → [RO-Si(OR')₄]⁻ → ROSi(OR')₃ + R'O⁻

For acid-catalyzed transesterification, the reaction is initiated by the protonation of an alkoxy group: Si(OR')₄ + H⁺ ⇌ [Si(OR')₃(H-OR') ]⁺ [Si(OR')₃(H-OR') ]⁺ + ROH → ROSi(OR')₃ + R'OH + H⁺

Catalysis plays a pivotal role in the synthesis of TPOS, influencing reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalysts are employed in esterification and transesterification reactions.

Homogeneous Catalysis: Traditional synthesis of TPOS often utilizes mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as homogeneous catalysts for the esterification of silicic acid or the alcoholysis of silicon tetrachloride. Basic catalysts are also employed, which work by deprotonating the alcohol, thereby increasing its nucleophilicity. wikipedia.org Organometallic compounds have also been explored as catalysts. For instance, titanium and vanadium alkoxides have been shown to catalyze the transesterification of silicon tetraalkoxides. chemrevlett.com

Heterogeneous Catalysis: The use of heterogeneous catalysts offers significant advantages, including ease of separation from the reaction mixture and potential for reuse. Various solid catalysts have been investigated for esterification and transesterification reactions. These include:

Sodium silicate (B1173343) synthesized from palm leaf ash: This has been demonstrated as an effective heterogeneous catalyst for transesterification. e3s-conferences.org

Calcium oxide (CaO) and silicon dioxide (SiO₂) composites: These have been used as heterogeneous solid catalysts in transesterification processes. researchgate.net

Titanium-grafted silicates: These materials have shown high conversion and selectivity in epoxidation reactions, indicating their potential as catalysts in other transformations of organosilicon compounds. researchgate.net

Heteropolyacids supported on silica (B1680970): These have been developed as efficient heterogeneous catalysts for various organic reactions, including the production of esters. mdpi.comgoogle.com

The development of novel catalytic systems, including the use of ionic liquids and organometallic nanoparticles, is an active area of research aimed at enhancing the efficiency and sustainability of TPOS synthesis. chemrevlett.comnih.gov

Green Chemistry Principles in Tetrapropyl Orthosilicate Production

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize environmental impact. This includes the use of environmentally friendly solvents, atom-economical processes, sustainable feedstocks, and the valorization of byproducts.

The selection of solvents is a critical aspect of green chemistry. While traditional syntheses of TPOS may use conventional organic solvents, there is a growing interest in employing greener alternatives. google.com Research into the use of ionic liquids as both catalysts and solvents in chemical synthesis is a promising area. nih.govnih.gov Ionic liquids are non-volatile and can be designed to have specific properties, making them attractive alternatives to traditional volatile organic compounds. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org The direct synthesis of TPOS from SiO₂ and propanol is an example of a more atom-economical process compared to the alcoholysis of silicon tetrachloride, as it avoids the formation of a significant byproduct (HCl). bohrium.com The ideal synthesis would have a 100% atom economy, where all the atoms of the reactants are incorporated into the final product. rsc.org

The use of renewable resources as feedstocks for chemical production is a key principle of green chemistry. While the direct synthesis of TPOS from silica (sand) can be considered to utilize an abundant resource, research is also exploring the use of bio-based materials. For instance, silica can be obtained from agricultural waste such as palm leaf ash, which can then be used to synthesize silicate catalysts. e3s-conferences.org Furthermore, the propanol used in the synthesis of TPOS can potentially be derived from biomass through fermentation processes, creating a more sustainable production pathway. nih.govnih.gov

Derivatization and Functionalization Strategies of Tetrapropyl Orthosilicate

Tetrapropyl orthosilicate serves as a versatile precursor for the synthesis of a wide range of functionalized organosilicon compounds. These derivatization and functionalization strategies are crucial for tailoring the properties of materials for specific applications.

One of the primary methods for functionalization is through the sol-gel process, where TPOS is hydrolyzed and condensed to form a silica network. During this process, other organoalkoxysilanes with specific functional groups can be co-condensed with TPOS to introduce desired functionalities into the final material. mdpi.com

A key strategy for creating functionalized silanes is the hydrosilylation of alkenes. bohrium.comresearchgate.netnih.govlibretexts.org This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by platinum complexes. bohrium.comresearchgate.net While TPOS itself does not have a Si-H bond, it can be a starting point for the synthesis of silanes that can undergo hydrosilylation.

Furthermore, TPOS can be functionalized by reacting it with organic molecules containing hydroxyl, amino, or other reactive groups. This can lead to the formation of hybrid organic-inorganic materials with tailored properties. For example, the reaction of TPOS with alcohols and acids can form silicate esters and polymers used in the synthesis of silicone resins. cfsilicones.com

The synthesis of aminosilanes is another important derivatization pathway. These can be prepared through various methods, including the reaction of chlorosilanes with amines. More sustainable approaches, such as the dehydrocoupling of amines and silanes, are also being developed. rsc.org While not a direct reaction of TPOS, the principles can be applied to derivatives of TPOS.

The introduction of functional groups onto the silica surface derived from TPOS is also a common strategy. This can be achieved by reacting the surface silanol (B1196071) groups with organosilanes containing the desired functionality. For instance, silica surfaces can be functionalized with amine groups by reacting them with aminopropyltriethoxysilane (APTES). semnan.ac.irnih.gov

Synthesis of Specialized Organosilicon Precursors and Intermediates

Tetrapropyl Orthosilicate (TPOS) is a key precursor in the sol-gel process, which is a versatile method for creating inorganic networks from chemical precursors at low temperatures. The reactivity of TPOS allows for the formation of a wide array of specialized organosilicon precursors and intermediates.

The foundational reaction in the use of TPOS as a precursor is its hydrolysis, where the propoxy groups are replaced by hydroxyl groups. This is followed by a condensation step, forming siloxane (Si-O-Si) bonds, which leads to the creation of a three-dimensional silica network. The controlled nature of this reactivity makes TPOS a valuable precursor for advanced materials where precise structural control is essential.

One of the primary applications of TPOS is in the synthesis of microporous materials like zeolites (e.g., ZSM-5). In this process, TPOS acts as a hydrolyzable silica source. The synthesis typically involves hydrothermal crystallization where TPOS is hydrolyzed in a basic medium, such as tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH), at temperatures between 150–180°C for 24–72 hours. The ratio of the template (TPAOH) to the silica source (TPOS) is a critical parameter that controls the pore structure and crystallinity of the final zeolite product.

Furthermore, TPOS serves as a precursor for the production of aerogels and silico microspheres. cfsilicones.com The sol-gel process initiated with TPOS can be manipulated to create these highly porous and lightweight materials. By controlling the reaction conditions, materials with specific properties for various applications can be designed.

The synthesis of TPOS itself is typically achieved through the esterification of silicic acid with n-propanol. This reaction can be catalyzed by either acids or alkalis. Key parameters influencing the purity of the final product include the molar ratio of reactants, with an excess of n-propanol favoring complete conversion, and the choice of catalyst. For instance, using hydrochloric acid or sulfuric acid as a catalyst accelerates the esterification but necessitates a subsequent neutralization step to prevent hydrolysis.

Table 1: Synthesis Parameters for Tetrapropyl Orthosilicate

| Parameter | Typical Value/Condition | Influence on Synthesis |

|---|---|---|

| Molar Ratio (n-propanol:silicic acid) | 4:1 | Ensures complete conversion of silicic acid. |

| Catalyst | HCl or H₂SO₄ | Accelerates the esterification reaction. |

| Reaction Temperature | 80–100°C | Balances reaction kinetics and the formation of side-products. |

| Purification Method | Distillation under reduced pressure | Used to obtain high-purity TPOS. |

Controlled Polymerization and Cross-linking Reactions

Tetrapropyl Orthosilicate is not only a precursor for inorganic materials but also functions as an effective cross-linking agent in the synthesis of organic-inorganic hybrid materials and polymers. made-in-china.com Its ability to undergo controlled polymerization and cross-linking reactions is pivotal in modifying the properties of various materials.

In the realm of paints and coatings, TPOS acts as a coupling and cross-linking agent. cfsilicones.com It can also be used for the surface modification of silica in silicone rubber. cfsilicones.com As an RTV (Room Temperature Vulcanizing) cross-linking agent, it contributes to the curing of silicone elastomers. cfsilicones.com

The mechanism of cross-linking involves the hydrolysis of TPOS to form reactive silanol groups, which then condense with other TPOS molecules or with hydroxyl groups on the surface of other materials. This process creates a stable, three-dimensional network. The length of the alkyl chain in silicon alkoxides significantly influences their reactivity. TPOS, with its propyl groups, exhibits a moderate reaction rate compared to its shorter-chain counterparts like tetramethyl orthosilicate (TMOS) and tetraethyl orthosilicate (TEOS). The order of hydrolyzability is generally TMOS > TEOS > TPOS, which is attributed to increased steric hindrance from the longer alkyl chains. This moderate reactivity allows for better control over the hydrolysis and condensation reactions.

TPOS is also a key ingredient in the production of construction sealing materials. It can be copolymerized with other monomers to produce sealants with high weather resistance and chemical stability. cfsilicones.com These sealants find widespread use in construction, industrial anti-corrosion coatings, and automotive coatings. cfsilicones.com

The controlled polymerization of TPOS is fundamental to the synthesis of silicone resins with high-temperature resistance. It reacts with organic molecules like alcohols and acids to form silicate esters and polymers, which are then used to create organic silicone resins. cfsilicones.com These resins possess excellent high-temperature resistance, as well as favorable mechanical and electrical properties, making them suitable for applications such as high-temperature coatings, electrical insulation, and sealing materials. cfsilicones.com

Table 2: Applications of Tetrapropyl Orthosilicate in Polymerization and Cross-linking

| Application | Role of Tetrapropyl Orthosilicate | Resulting Material Properties |

|---|---|---|

| Paints and Coatings | Coupling and cross-linking agent. cfsilicones.com | Improved adhesion and durability. |

| Silicone Rubber | Surface modification agent for silica. cfsilicones.com | Enhanced mechanical properties. |

| RTV Silicones | Cross-linking agent. cfsilicones.com | Curing at room temperature. |

| Construction Sealants | Co-monomer. cfsilicones.com | High weather resistance and chemical stability. cfsilicones.com |

| Silicone Resins | Precursor. cfsilicones.com | High-temperature resistance, good mechanical and electrical properties. cfsilicones.com |

Environmental Fate and Transport of Tetrapropyl Orthosilicate

Abiotic Degradation Pathways in Environmental Compartments

The primary abiotic degradation pathway for tetrapropyl orthosilicate (B98303) is hydrolysis, which occurs readily in aqueous environments. Other potential pathways include photolytic and oxidative transformations, particularly in the atmosphere.

Si(OCH₂CH₂CH₃)₄ + 2 H₂O → SiO₂ + 4 CH₃CH₂CH₂OH

This hydrolysis is an example of a sol-gel process, where the initial reaction is followed by a series of condensation reactions that convert the intermediate products into a three-dimensional silica (B1680970) network. wikipedia.org The rate of this process is sensitive to factors such as pH, temperature, and the presence of acid or base catalysts. wikipedia.org

The hydrolysis kinetics of tetrapropyl orthosilicate are intermediate within the family of alkyl orthosilicates. The rate of hydrolysis decreases as the length of the alkyl chain increases, primarily due to steric hindrance. This results in a reactivity sequence where tetramethyl orthosilicate (TMOS) hydrolyzes fastest, followed by tetraethyl orthosilicate (TEOS), and then tetrapropyl orthosilicate (TPOS). For instance, the hydrolysis half-life for TMOS is less than three minutes at various pH levels, highlighting the rapid degradation of smaller orthosilicates. europa.eu The slower, more moderate hydrolysis rate of TPOS allows for more detailed kinetic studies compared to the faster-reacting members of its chemical family.

Table 1: Comparative Hydrolysis Reactivity of Alkyl Orthosilicates

| Compound | Relative Hydrolysis Rate | Primary Reason for Rate Difference |

|---|---|---|

| Tetramethyl Orthosilicate (TMOS) | Fastest | Minimal steric hindrance from methyl groups. |

| Tetraethyl Orthosilicate (TEOS) | Moderate | Increased steric hindrance from ethyl groups. |

| Tetrapropyl Orthosilicate (TPOS) | Slower | Greater steric hindrance from bulkier propyl groups. |

This table provides a qualitative comparison based on established chemical principles.

In the atmosphere, organic compounds can be degraded through indirect photo-oxidation by reacting with photochemically-produced hydroxyl (OH) radicals. While specific data for tetrapropyl orthosilicate is limited, the behavior of the closely related compound tetraethyl orthosilicate (TEOS) provides a strong indication of this pathway. The estimated atmospheric half-life for TEOS, based on its reaction with hydroxyl radicals, is between 0.4 days and 16 hours. oecd.orgnih.gov This suggests that if TPOS volatilizes into the atmosphere, it would likely be degraded relatively quickly through similar oxidative processes.

Additionally, direct photolysis can be a degradation pathway for some chemicals. Studies involving the use of high-energy vacuum ultraviolet (VUV) light have shown the ability to convert liquid TEOS into silicon dioxide films, demonstrating that the molecule is susceptible to photochemical transformation. aip.org

Table 2: Predicted Atmospheric Half-Life for Tetraethyl Orthosilicate (TEOS) as a Proxy for TPOS

| Degradation Pathway | Reactant | Predicted Half-Life | Source |

|---|---|---|---|

| Indirect Photo-oxidation | OH Radicals | ~16 hours | nih.gov |

Biotic Transformation and Biodegradation Studies of Tetrapropyl Orthosilicate

The biotic fate of tetrapropyl orthosilicate is closely linked to its abiotic hydrolysis. The initial breakdown of the parent molecule is a chemical process, which then yields products that can be acted upon by microorganisms.

Polymers and large molecules are typically too large to be directly assimilated by microorganisms. nih.govacs.org Therefore, an initial abiotic degradation step, such as hydrolysis, is often a prerequisite for subsequent biodegradation. nih.govacs.org In the case of TPOS, hydrolysis breaks the compound into propanol (B110389) and silicic acid. Propanol is a simple alcohol that is readily biodegradable by a wide variety of microorganisms in soil and water. The silicic acid component is a naturally occurring silicon compound.

Studies on the analogue TEOS show that it is readily biodegradable, with tests indicating 98% degradation over a 28-day period. oecd.org Research on the effect of TEOS on soil has also indicated that its presence can lead to an increase in microbial biomass, suggesting that microorganisms can utilize the degradation products. frontiersin.orgnih.gov This implies that the alcohol released during hydrolysis serves as a carbon source for microbial communities.

The primary transformation products of tetrapropyl orthosilicate are generated via abiotic hydrolysis rather than direct enzymatic action on the parent molecule. These products are:

Silicon Dioxide (SiO₂) or its hydrated form, Silicic Acid (Si(OH)₄)

Propanol (CH₃CH₂CH₂OH)

The subsequent biotic process involves the microbial degradation of the propanol. The ultimate biotransformation products of propanol under aerobic conditions are carbon dioxide and water. The silicic acid is a mineral component that can be integrated into the natural biogeochemical cycle of silicon, for example, by being utilized by siliceous organisms like diatoms. acs.org There is no evidence to suggest that microorganisms enzymatically alter the Si-O core of the molecule to produce novel organosilicon metabolites.

Environmental Partitioning and Distribution Dynamics

The environmental distribution of tetrapropyl orthosilicate is largely governed by its rapid and irreversible hydrolysis in the presence of water. europa.eu Any release to moist soil or aquatic environments will lead to a swift transformation, meaning the partitioning behavior of the parent compound is transient.

Before hydrolysis, the partitioning behavior can be inferred from related compounds. The octanol-water partition coefficient (Kow) is a key parameter, and for organosililcates, it increases with the length of the alkyl chain. This suggests that TPOS would be more lipophilic than TEOS and TMOS. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for TEOS is estimated to be very low (around 1), indicating very high mobility in soil. nih.gov In contrast, the estimated Koc for the smaller TMOS is 650, suggesting low mobility. nih.gov Given its longer alkyl chains, TPOS would be expected to have a higher Koc than TEOS, leading to greater adsorption to soil and sediment.

However, the dominant fate process is hydrolysis. Upon entering an aqueous environment, TPOS is converted to water-soluble propanol and silicic acid, which quickly precipitates into insoluble silica. europa.eu Therefore, the long-range transport and partitioning of the parent TPOS molecule in water and moist soil are limited. Its potential to volatilize from dry soil or water surfaces, as suggested by the Henry's Law constants of related compounds, is also curtailed by its rapid hydrolysis upon contact with atmospheric moisture. nih.govnih.gov The environmental exposure and distribution are therefore primarily related to those of its hydrolysis products: propanol and silica.

Air-Water and Sediment-Water Exchange Processes

The exchange of Tetrapropyl Orthosilicate between air, water, and sediment is a dynamic process. In the atmosphere, indirect photo-oxidation through reactions with hydroxyl radicals is a predicted degradation pathway. oecd.org For the related compound tetraethyl orthosilicate (TEOS), the hydrolysis half-life at a pH of 7 is approximately 4.4 hours, suggesting that TPOS would also readily hydrolyze in aqueous environments. oecd.org

Upon entering an aquatic system, TPOS undergoes hydrolysis, and its subsequent fate is linked to the resulting silica. This silica can remain suspended in the water column or be deposited in the sediment. wikipedia.orgiwaponline.com The partitioning between the water and sediment phases is influenced by factors such as water flow, particle size, and the presence of other substances. The process of silica moving between the water and sediment interface is a known environmental phenomenon. scbt.com The consolidation of sediment skeletons by the hydrolysis products of similar silicates has been studied, indicating a potential for TPOS to alter the physical properties of sediment, which could, in turn, affect sediment-water exchange dynamics. frontiersin.org

Sorption and Desorption Behavior in Diverse Environmental Media

The sorption and desorption characteristics of Tetrapropyl Orthosilicate and its hydrolysis products are crucial in determining its mobility and bioavailability in the environment. The organic carbon partition coefficient (Koc) is a key parameter for quantifying the sorption of nonionic organic compounds in soil and sediment. nih.gov For volatile methylsiloxanes, which are structurally related to TPOS, sorption is dominated by partitioning into organic carbon. nih.gov

While specific experimental data on the sorption coefficient for TPOS is limited, information on analogous compounds provides insight. The bioconcentration potential for TPOS is considered low, with a BCF of less than 100 or a Log Pow of less than 3, suggesting limited partitioning into biota from water. lentusllc.com Studies on various mesoporous silica materials, which are products of orthosilicate hydrolysis, have demonstrated their capacity for the sorption of various organic compounds and CO2. iaea.orgatlantis-press.comoup.com The sorption behavior is influenced by the porous structure of the silica. oup.com The interaction of these silica materials with environmental contaminants indicates that the hydrolysis products of TPOS could play a role in the transport and sequestration of other pollutants.

Table 1: Estimated Environmental Partitioning and Fate of Tetra-alkoxysilicates Data for Tetraethyl Orthosilicate (TEOS) is often used as an analogue for TPOS due to limited direct experimental data.

| Parameter | Value/Description | Source |

|---|---|---|

| Hydrolysis Half-life (TEOS, pH 7) | 4.4 hours | oecd.org |

| Atmospheric Photo-oxidation Half-life (TEOS) | 0.4 days (predicted) | oecd.org |

| Bioconcentration Factor (BCF) | < 100 (low potential) | lentusllc.comnih.gov |

| Log Pow (TEOS) | 3.18 at 40 °C | mcmaster.ca |

| Biodegradability (TEOS) | Readily biodegradable (98% in 28 days) | oecd.orgmcmaster.ca |

Bioaccumulation and Bioconcentration Potentials in Ecosystems

The potential for Tetrapropyl Orthosilicate to accumulate in living organisms and magnify through the food chain is a critical aspect of its environmental risk profile. Due to its rapid hydrolysis in aqueous environments, the direct bioaccumulation of the parent compound is expected to be limited. oecd.org

Uptake and Accumulation Processes in Aquatic and Terrestrial Organisms

The bioaccumulation potential of TPOS is considered to be low. lentusllc.com This is largely attributed to its chemical reactivity and hydrolysis, which transforms it into silica and propanol. oecd.org For the analogue TEOS, the estimated bioconcentration factor (BCF) is low, suggesting that it is unlikely to accumulate significantly in aquatic organisms. nih.gov The focus of accumulation studies often shifts to the potential effects of the hydrolysis products. While silica is a naturally occurring compound, the form of silica produced from TPOS hydrolysis could have different interactions with organisms. There is a general lack of specific studies on the uptake and accumulation of TPOS in terrestrial organisms.

Trophic Transfer Dynamics within Environmental Food Webs

Ecotoxicological Research on Tetrapropyl Orthosilicate

Methodological Approaches in Ecotoxicity Assessment

The assessment of the ecotoxicity of chemical substances like tetrapropyl orthosilicate (B98303) involves a variety of scientific methods designed to predict and measure potential harm to the environment. These methodologies range from direct testing on representative organisms to the use of sophisticated computer models that forecast toxicity based on chemical structure.

In vitro ecotoxicity assays are laboratory-based tests that expose cells or tissues of specific organisms to a substance to determine its potential toxicity. These methods are crucial for screening chemicals and can reduce the need for whole-animal testing. For organosilicates like TPOS, these assays can provide initial data on cytotoxicity and specific mechanisms of action.

While specific in vitro ecotoxicological studies on tetrapropyl orthosilicate are not extensively documented in publicly available literature, the methodology for related compounds like tetraethyl orthosilicate (TEOS) provides a framework for assessment. Standard tests are performed on representative species from different trophic levels. For instance, in vitro chromosomal aberration tests have been conducted on TEOS using Chinese hamster ovary cells, which showed negative results, indicating it is non-genotoxic in vitro. oecd.org Similar assays could be applied to TPOS to assess its genotoxic potential. The primary challenge with substances like TPOS is its rapid hydrolysis, meaning that in aqueous environments, organisms are more likely exposed to its hydrolysis products (silicic acid and propanol) rather than the parent compound. Therefore, in vitro assays must consider the toxicity of these breakdown products.

Computational ecotoxicology utilizes computer-based models to predict the toxic effects of chemicals on organisms and ecosystems. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this field, establishing a link between the chemical structure of a substance and its biological activity. nih.govroutledge.com

For substances like tetrapropyl orthosilicate, QSAR models can be used to predict key ecotoxicological endpoints when experimental data is lacking. europa.eu These models use the molecular structure of TPOS to estimate properties like its octanol-water partition coefficient (log Kow), which is an indicator of its potential to bioaccumulate. umweltbundesamt.de The principle of these models is that chemicals with similar structures are likely to have similar properties and toxicological profiles. europa.eu Therefore, data from well-studied analogues like TEOS can be used to build and validate QSAR models for other tetra-alkyl silicates. oecd.org Predictive frameworks can also model the environmental fate of TPOS, such as its hydrolysis rate under different environmental conditions (pH, temperature), which is critical for understanding the actual exposure scenario for aquatic and terrestrial organisms. These in silico methods are vital for prioritizing chemicals for further experimental testing and for filling data gaps in risk assessments. nih.gov

Ecological Effects on Aquatic Ecosystems

The potential impact of tetrapropyl orthosilicate on aquatic ecosystems is a primary focus of its environmental assessment. Research investigates its effects on a range of organisms that represent different levels of the aquatic food web, from primary producers like algae to invertebrates and fish. Due to rapid hydrolysis, the effects observed are often attributed to the resulting silicic acid and alcohol. oecd.orgeuropa.eu

Algae are fundamental to aquatic ecosystems, serving as primary producers. The toxicity of chemicals to algae is typically assessed by measuring the inhibition of their growth and photosynthetic activity.

For tetrapropyl orthosilicate, studies on its effect on algal growth have been conducted. The results indicate a low level of toxicity to this trophic level. The available data for TPOS is summarized in the table below.

Table 1: Ecotoxicity of Tetrapropyl Orthosilicate on Algae

| Species | Endpoint | Duration | Value |

|---|---|---|---|

| Algae | EC50 (Growth Rate) | 72 hours | >161 mg/L |

| Algae | NOEC (Growth Rate) | 72 hours | ~110 mg/L |

EC50: The concentration of a substance that causes a 50% effect (in this case, reduction in growth rate) in a test population. NOEC: No Observed Effect Concentration.

For the related compound, tetraethyl orthosilicate (TEOS), studies on the green algae Pseudokirchneriella subcapitata have shown a 72-hour EC50 for growth rate inhibition to be greater than 100 mg/L. sigmaaldrich.comsigmaaldrich.commcmaster.ca These findings suggest that both TPOS and its analogue have a low potential to inhibit algal growth at environmentally relevant concentrations.

Aquatic invertebrates, such as the water flea Daphnia magna, are standard indicator species in ecotoxicology. They are a critical link in the aquatic food chain, and effects on their populations can have cascading consequences.

Direct experimental data on the effects of tetrapropyl orthosilicate on aquatic invertebrates is scarce. However, data from its analogue, tetraethyl orthosilicate (TEOS), is used for a read-across assessment. Studies on Daphnia magna exposed to TEOS show a low level of acute toxicity.

Table 2: Ecotoxicity of Tetraethyl Orthosilicate (TEOS) on Aquatic Invertebrates (Read-across for TPOS)

| Species | Endpoint | Duration | Value |

|---|---|---|---|

| Daphnia magna (Water Flea) | EC50 (Immobilization) | 48 hours | >75 mg/L sigmaaldrich.commcmaster.cacdhfinechemical.com |

EC50: The concentration of a substance that causes immobilization in 50% of the test population.

These results indicate that significant acute effects on aquatic invertebrates are not expected except at very high concentrations. oecd.org The observed effects in some studies with silicate (B1173343) suspensions have been attributed to the physical presence of undissolved particles rather than chemical toxicity. scbt.com

The early life stages of fish, including eggs and larvae, are often the most sensitive to chemical stressors. epa.gov Toxicity tests on these stages can reveal potential developmental and reproductive effects. cefic-lri.orgnih.gov

Table 3: Ecotoxicity of Tetraethyl Orthosilicate (TEOS) on Fish (Read-across for TPOS)

| Species | Endpoint | Duration | Value |

|---|---|---|---|

| Danio rerio (Zebra fish) | LC50 (Mortality) | 96 hours | >245 mg/L cdhfinechemical.com |

LC50: The concentration of a substance that is lethal to 50% of the test population.

The results show that TEOS has a low acute toxicity to fish. oecd.orgcdhfinechemical.com The sublethal toxicity syndrome in fish early life stages, which includes effects like reduced heart rate and morphological abnormalities, is typically observed at high concentrations approaching baseline toxicity for many chemicals. nih.govnih.gov Based on the available data for TEOS, such effects from TPOS would not be anticipated at typical environmental concentrations.

Table of Compound Names

| Common Name/Identifier | Synonym(s) |

| Einecs 298-625-9 | Tetrapropyl Orthosilicate, TPOS, Tetrapropoxysilane |

| Tetraethyl Orthosilicate | TEOS, Ethyl Silicate |

| Pseudokirchneriella subcapitata | Raphidocelis subcapitata (Green Algae) |

| Daphnia magna | Water Flea |

| Danio rerio | Zebra fish |

| Silicic Acid | Orthosilicic Acid |

| Propanol (B110389) | n-Propyl Alcohol |

Ecological Effects on Terrestrial Ecosystems

The introduction of Tetrapropyl orthosilicate (TPOS) into terrestrial environments necessitates a thorough evaluation of its potential ecological ramifications. The compound's fate and behavior in soil, primarily its hydrolysis to silica (B1680970) and propanol, dictate its interaction with the biotic components of the ecosystem. Research into these interactions is crucial for a comprehensive understanding of its environmental impact.

Soil microorganisms are fundamental to nutrient cycling and soil health. The introduction of silicate compounds can alter the soil's physicochemical properties, thereby influencing microbial community structure and enzymatic activities. While direct studies on Tetrapropyl orthosilicate are limited, research on related silicate compounds provides valuable insights.

The application of silicate fertilizers has been shown to alter soil fungal communities, leading to an accelerated decomposition of soil organic matter. frontiersin.org This is often accompanied by an increase in both hydrolytic and oxidative enzyme activities. frontiersin.org For instance, a study on silicate fertilizer amendment in rice paddies revealed a significant increase in the relative abundance of saprotrophic fungi. frontiersin.org It is plausible that TPOS, upon hydrolysis to silica, could initiate similar shifts in microbial dynamics. The released propanol could also serve as a carbon source for some microbes, further altering the community composition.

Furthermore, studies on amorphous silica have demonstrated that its addition to soil can change the microbial community structure, leading to an increase in beneficial microbes and a reduction in pathogenic ones, particularly under drought conditions. frontiersin.org Higher silicon concentrations have been correlated with increased microbial CO2 production and shifts in bacterial community composition in Arctic soils. nih.gov Conversely, some organosilicate compounds have been noted to possess antimicrobial properties. biosynth.com The precise impact of TPOS on soil microbial consortia and their enzymatic activities warrants more targeted investigation to ascertain whether it acts as a substrate, a stressor, or an inert substance.

Table 1: Potential Effects of Silicate Amendments on Soil Microbial Parameters (based on analogous compounds)

| Parameter | Observed Effect | Compound/Material Studied | Reference |

| Fungal Community | Increased relative abundance of saprotrophic fungi | Slag Silicate Fertilizer | frontiersin.org |

| Bacterial Community | Altered community structure, increase in beneficial microbes | Amorphous Silica | frontiersin.org |

| Microbial Respiration | Increased CO2 production | Amorphous Silica | nih.gov |

| Enzyme Activity | Increased hydrolytic and oxidative enzyme activities | Slag Silicate Fertilizer | frontiersin.org |

| Antimicrobial Activity | Inhibition of bacterial growth | Tetrapropyl Orthosilicate | biosynth.com |

This table is based on data from analogous compounds and materials, as direct data for Tetrapropyl Orthosilicate is limited.

Silicon is recognized as a beneficial element for plant growth, enhancing resistance to both biotic and abiotic stresses. wikipedia.org The application of silicon-containing compounds can, therefore, have a positive influence on vegetation.

Studies involving the structurally similar Tetraethyl orthosilicate (TEOS) have been conducted to evaluate its effect on plant growth. For example, research on groundnut (Arachis hypogaea L.) demonstrated that foliar application of nanoscale silica, produced from TEOS, significantly increased plant height, number of branches, total dry weight, and photosynthetic rate compared to controls. healthcouncil.nl While this suggests a potential benefit, the effects can be concentration-dependent.

The hydrolysis of TPOS in soil releases silicic acid, a form of silicon that is bioavailable to plants. This can lead to increased silicon uptake, which is known to strengthen plant cell walls, improve water use efficiency, and enhance nutrient uptake. wikipedia.orghealthcouncil.nl However, the concomitant release of propanol and potential changes in soil pH could also influence plant health, warranting a balanced assessment. The phytotoxicity of TPOS at varying concentrations in different soil types remains an area requiring further research.

Table 2: Effects of Silica Nanoparticles (from TEOS) on Groundnut Growth

| Growth Parameter | Effect Observed | Reference |

| Plant Height | Significantly increased | healthcouncil.nl |

| Number of Branches | Significantly increased | healthcouncil.nl |

| Total Dry Weight | Significantly increased | healthcouncil.nl |

| Photosynthetic Rate | Significantly increased | healthcouncil.nl |

| Nutrient Uptake | Enhanced | healthcouncil.nl |

This table is based on data from nanoscale silica synthesized from the analogous compound Tetraethyl orthosilicate (TEOS).

Soil invertebrates, such as earthworms and collembolans, are vital for soil structure, aeration, and organic matter decomposition. The introduction of chemical substances can have adverse effects on these organisms, thereby disrupting essential ecosystem services.

Mechanistic Studies of Environmental Impact

Understanding the mechanisms through which Tetrapropyl orthosilicate interacts with biological systems at a cellular and molecular level is fundamental to predicting its environmental impact. Research in this area often utilizes model organisms and focuses on cellular responses and biochemical pathway perturbations.

Upon entering a biological system, TPOS and its hydrolysis products can elicit a range of cellular and subcellular responses. The primary mechanism of action involves its hydrolysis into silica and propanol.

In aquatic environments, which can serve as a proxy for understanding cellular-level interactions, exposure of freshwater green algae to organosilicates has been shown to induce oxidative stress. ambeed.com This is often characterized by an increase in reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components. The permeability of cell membranes can also be affected. ambeed.com Studies on diatoms, which have organosilicate cell walls, indicate that environmental stressors can lead to changes in cell mechanics and the release of organic material that alters cell surface properties.

The uptake of silica nanoparticles, which can be formed from the hydrolysis of TPOS, has been observed in various organisms. In plants, these nanoparticles can enter through stomata and be transported to vascular bundles. healthcouncil.nl In invertebrates, the cellular uptake of such particles could lead to physical disruption or trigger an immune response. The propanol released during hydrolysis can also have cellular effects, primarily related to its solvent properties and metabolic breakdown.

Exposure to chemical substances can disrupt normal biochemical pathways, leading to adverse physiological effects. For organosilicates, the potential for metabolic disruption is a key area of investigation.

In fish, exposure to various environmental contaminants has been shown to cause metabolic disruption, affecting energy metabolism and leading to altered blood chemistry profiles that can resemble starvation. While not directly tested with TPOS, this highlights a potential pathway of toxicity for its hydrolysis products in aquatic systems, which could have parallels in terrestrial organisms. The disruption of lipid metabolism and yolk retention has also been observed in zebrafish embryos exposed to metabolism-disrupting chemicals.

The enzymatic pathways involved in the breakdown of propanol would be activated in organisms exposed to TPOS. In vertebrates, this would primarily involve alcohol dehydrogenase in the liver. In invertebrates and microorganisms, analogous enzyme systems would be responsible for its metabolism. High concentrations of propanol could potentially overwhelm these pathways, leading to toxic effects. Furthermore, the interaction of silica with cellular components could interfere with enzymatic processes. For example, some enzymes can be inhibited by the adsorption onto silica surfaces. Research into the specific enzymatic and metabolic pathways affected by TPOS and its degradation products in relevant terrestrial organisms is needed for a complete ecotoxicological profile.

Analytical Methodologies for Tetrapropyl Orthosilicate and Its Environmental Metabolites

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the separation and quantification of Tetrapropyl Orthosilicate (B98303) from complex mixtures, including environmental samples and reaction media. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like Tetrapropyl Orthosilicate. The high purity of TPOS, often exceeding 98% as determined by GC, makes it suitable for such analysis. tcichemicals.comtcichemicals.com In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

For related tetra-alkoxy silanes like Tetraethyl Orthosilicate (TEOS), GC-MS has been used to monitor chemical reactions, such as alkoxy exchange in alcohol solutions. researchgate.net Similar principles apply to TPOS, where GC-MS can distinguish the parent compound from its alcohol (n-propanol) and various silicate (B1173343) intermediates formed during hydrolysis. The electron ionization (EI) mass spectrum of TPOS shows characteristic fragmentation patterns that allow for its unambiguous identification. nih.gov

A rapid GC-MS screening method developed for various organic pollutants in water, which avoids derivatization by using a shorter column and a steep temperature ramp, demonstrates the potential for high-throughput analysis of compounds like TPOS in aqueous samples. researchgate.net

Table 1: Experimental GC-MS Data for Tetrapropyl Orthosilicate

| Parameter | Value | Source |

|---|---|---|

| MS Type | GC-MS | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Top Peak (m/z) | 235 | nih.gov |

| Second Highest Peak (m/z) | 79 | nih.gov |

| Third Highest Peak (m/z) | 151 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

For less volatile hydrolysis and condensation products of Tetrapropyl Orthosilicate, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable technique. LC separates compounds in the liquid phase, making it ideal for analyzing the polar, non-volatile oligomers and polysiloxane networks that form as TPOS hydrolyzes.

Methodologies developed for the analogous compound, Tetraethyl Orthosilicate (TEOS), can be adapted for TPOS. For instance, reverse-phase high-performance liquid chromatography (HPLC) methods using acetonitrile-water mobile phases can separate TEOS and its byproducts. sielc.com For compatibility with mass spectrometry, modifiers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com LC-MS can be particularly useful in tracking the formation of various silicate species in solution during the sol-gel process. While specific applications for TPOS are less documented in readily available literature, the principles established for TEOS provide a clear framework for developing LC-MS methods for TPOS and its environmental metabolites. sielc.comresearcher.life

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of Tetrapropyl Orthosilicate and the materials derived from it. These methods provide detailed information on molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the molecular structure of Tetrapropyl Orthosilicate and studying its reaction kinetics. Both ¹H NMR and ²⁹Si NMR are highly informative.

¹H NMR provides detailed information about the propyl groups attached to the silicon atom. The chemical shifts of the protons on the alpha, beta, and gamma carbons of the propyl chains are distinct and can be used to confirm the compound's identity and purity. chemicalbook.com During hydrolysis, the disappearance of the TPOS peaks and the appearance of peaks corresponding to n-propanol can be monitored to follow the reaction progress, a technique well-established for the related TEOS. researchgate.net

²⁹Si NMR is especially powerful for studying the condensation reactions of silicate esters. It can distinguish between different silicon environments, such as monomers, dimers, and more complex oligomeric and polymeric structures (e.g., Q⁰, Q¹, Q², Q³, and Q⁴ species), providing quantitative data on the extent of condensation.

Table 2: ¹H NMR Spectral Data for Tetrapropyl Orthosilicate

| Assignment (Propyl Group) | Chemical Shift (ppm) | Source |

|---|---|---|

| -O-CH₂- (A) | ~3.74 | chemicalbook.com |

| -CH₂- (B) | ~1.60 | chemicalbook.com |

| -CH₃ (C) | ~0.92 | chemicalbook.com |

Infrared (IR) and Raman Spectroscopy for Material Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and provide a "fingerprint" of the material. For Tetrapropyl Orthosilicate and its derivatives, these methods are used to monitor the hydrolysis and condensation process by observing changes in characteristic vibrational bands.

The IR spectrum of TPOS features strong bands corresponding to Si-O-C and C-H vibrations. As hydrolysis proceeds, the intensity of the Si-O-C and C-H bands from the alkoxy groups decreases, while a broad band due to Si-OH (silanol) groups and eventually strong, broad Si-O-Si (siloxane) bands appear and grow in intensity. researchgate.netresearchgate.net These changes provide a clear picture of the transformation from the molecular precursor to the final silica-based material.

Raman spectroscopy offers similar insights and is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. It can be used to monitor the evolution of the sol-gel process in real-time. researchgate.net While specific Raman spectra for TPOS are not as commonly cited as for TEOS, the principles are directly transferable. sci-hub.se

Innovative Sample Preparation Techniques for Complex Environmental Matrices

Analyzing Tetrapropyl Orthosilicate and its metabolites in complex environmental matrices like soil, sediment, or water requires effective sample preparation to isolate the analytes of interest and remove interfering substances.

Given TPOS's reactivity with water, sample preparation methods must be carefully considered. For organic matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with non-polar solvents might be employed to extract the unhydrolyzed ester. researchgate.net

For analyzing the resulting silica (B1680970) particles or silicate species in environmental samples, more advanced techniques are often necessary. Matrix solid-phase dispersion (MSPD) is a technique that can be used to extract organic compounds from solid samples. researchgate.net

A significant area of innovation involves the use of molecularly imprinted polymers (MIPs) for selective extraction. MIPs can be created using a sol-gel process with a template molecule. For instance, MIPs synthesized from TEOS and a functional monomer have been used for the selective solid-phase extraction of specific analytes from complex samples like urine. nih.gov This approach could be adapted using TPOS to create sorbents that are highly selective for TPOS or its initial hydrolysis products. Furthermore, techniques involving magnetic nanoparticles coated with silica (derived from precursors like TEOS) can be functionalized for the magnetic solid-phase extraction (MSPE) of target pollutants from environmental matrices, offering a rapid and efficient separation method. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | IUPAC Name |

|---|---|

| Tetrapropyl Orthosilicate (TPOS) | Tetrapropyl silicate |

| Tetraethyl Orthosilicate (TEOS) | Tetraethyl silicate |

| n-Propanol | Propan-1-ol |

| Silica | Silicon dioxide |

Solid-Phase Extraction (SPE) and Microextraction Methods

The analysis of tetrapropyl orthosilicate and its environmental metabolites from complex matrices such as water or soil necessitates efficient sample preparation to isolate and preconcentrate the analytes. Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are premier techniques for this purpose. nih.govmdpi.com

Tetrapropyl orthosilicate is a nonpolar compound, but its primary environmental metabolites are propanol (B110389) and various forms of silicic acid, which result from hydrolysis. Analytical methods may target the parent compound before degradation or the resulting alcohol.

Solid-Phase Extraction (SPE) is a sample preparation technology that uses a solid sorbent to adsorb analytes from a liquid phase. For a moderately nonpolar compound like tetrapropyl orthosilicate, reversed-phase sorbents are suitable. The selection of the sorbent is critical for achieving high recovery. In the absence of specific studies on tetrapropyl orthosilicate, methodologies for similar organic compounds suggest the use of sorbents like C18-bonded silica or polymeric materials. nih.govmdpi.com

Microextraction techniques offer a miniaturized, often solvent-free, alternative to conventional extraction methods. researchgate.net Solid-Phase Microextraction (SPME) is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. nih.govuwaterloo.camdpi.com In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). nih.govresearchgate.net Analytes partition onto the fiber and are then thermally desorbed into a gas chromatograph (GC). For tetrapropyl orthosilicate and its volatile metabolite, propanol, headspace SPME is an effective approach. nih.gov

The choice of fiber coating is paramount and depends on the polarity of the analyte. A summary of common fiber coatings and their primary applications is provided in the table below.

Table 1: Common SPME Fiber Coatings and Their Applicability

| Fiber Coating Material | Abbreviation | Polarity | Typical Analytes |

|---|---|---|---|

| Polydimethylsiloxane | PDMS | Nonpolar | Volatile Organic Compounds (VOCs), Nonpolar compounds |

| Polyacrylate | PA | Polar | Phenols, Polar semi-volatiles |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Bipolar | Amines, Nitroaromatics, Polar VOCs |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Bipolar | Gases, Very volatile compounds, Low molecular weight analytes |

| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | Bipolar | Broad range of volatile and semi-volatile compounds |

For tetrapropyl orthosilicate, a nonpolar PDMS fiber would be a logical choice, while for its more polar hydrolysis product, propanol, a bipolar fiber like PDMS/DVB could yield better results. mdpi.com

Derivatization Strategies for Enhanced Detection Sensitivity

Gas chromatography (GC) is a powerful tool for separating and analyzing volatile compounds. However, many environmental metabolites, including alcohols and silanols (partially hydrolyzed orthosilicates), contain polar functional groups (-OH) that can lead to poor chromatographic peak shape and reduced sensitivity. Derivatization is a chemical modification process used to convert these polar analytes into more volatile and thermally stable forms, making them more amenable to GC analysis. nih.gov

The most common derivatization strategy for compounds with active hydrogens, such as the propanol and silanol (B1196071) metabolites of tetrapropyl orthosilicate, is silylation . thermofisher.com This reaction replaces the active hydrogen atom of a hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) or other alkylsilyl group. researchgate.net This process reduces the analyte's polarity, decreases hydrogen bonding, and increases its volatility. researchgate.net

A variety of silylating reagents are available, each with different reactivity. The choice of reagent depends on the stability of the analyte and the steric hindrance around the functional group.

Table 2: Common Silylating Reagents for GC Derivatization

| Reagent Name | Abbreviation | Key Features & Applications |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive and versatile. Derivatizes alcohols, phenols, carboxylic acids, and amines. By-products are volatile and do not interfere with chromatography. thermofisher.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the TMS-acetamides, offering maximum volatility to the derivatives. thermofisher.comresearchgate.net |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating reagents (e.g., BSTFA or HMDS) to increase their reactivity, especially for hindered hydroxyl groups. avantorsciences.com |

| Hexamethyldisilazane | HMDS | A popular and economical choice for silylating carbohydrates and other compounds with hydroxyl groups. avantorsciences.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which are ~10,000 times more stable to hydrolysis than TMS ethers, providing more robust analysis. researchgate.net |

For the analysis of propanol and any intermediate silanol species, a reaction with BSTFA, often with a small amount of TMCS as a catalyst, would effectively convert the hydroxyl groups to their corresponding TMS ethers, enabling sensitive detection by GC-Mass Spectrometry (GC-MS). tcichemicals.com

Development of Novel Sensor Technologies for In Situ Environmental Monitoring

The development of sensors for the direct, real-time, in situ monitoring of environmental contaminants offers significant advantages over traditional lab-based analysis, including speed, portability, and reduced cost. While research into a specific sensor for tetrapropyl orthosilicate is not prominent, technologies targeting its ultimate inorganic hydrolysis product, dissolved silicate (silicic acid), have been developed. Furthermore, organosilicate materials, often synthesized from the analog tetraethyl orthosilicate (TEOS), are themselves foundational materials for various sensor types. scirp.orgmdpi.comnih.gov

One of the most promising developments for monitoring the environmental fate of tetrapropyl orthosilicate is an electrochemical sensor for dissolved silicate . A system has been developed for in situ measurements in seawater. frontiersin.org This sensor operates without liquid reagents by using an electrochemical cell where a molybdenum electrode is oxidized in situ. The generated molybdate (B1676688) reacts with silicate in the water to form a silicomolybdic complex. This complex is then electrochemically reduced and detected at a gold electrode, with the signal being proportional to the silicate concentration. frontiersin.org

Table 3: Performance Characteristics of an In Situ Electrochemical Silicate Sensor

| Parameter | Value/Characteristic | Reference |

|---|---|---|

| Principle | Formation of silicomolybdic complex via in situ oxidation of a molybdenum electrode, followed by electrochemical detection. | frontiersin.org |

| Target Analyte | Silicate (Si(OH)₄) | frontiersin.org |

| Limit of Quantification | 1 µmol L⁻¹ | frontiersin.org |

| Key Components | Molybdenum electrode, Gold working electrode, Nafion® membrane, Onboard electronics for control and detection. | frontiersin.org |

| Deployment | Successfully tested on a mooring and a profiling float. | frontiersin.org |

While this sensor targets the final, fully hydrolyzed product, it represents a viable technology for monitoring the environmental impact and degradation pathway of alkyl silicates.

Additionally, organosilicate and organosilica materials are widely used as platforms for building other types of sensors. The sol-gel process, using precursors like TEOS, allows for the entrapment of indicator molecules or enzymes into a porous and stable silica matrix. scirp.orginstras.commdpi.com These materials have been used to create optical and electrochemical sensors for a wide range of analytes, including pH, gases (CO₂, NH₃), and organic molecules. mdpi.comnih.govinstras.commdpi.com This demonstrates the versatility of the underlying chemistry, suggesting that while a specific sensor for the parent compound tetrapropyl orthosilicate may not yet be developed, the material science toolset for its potential creation is well-established.

Regulatory Science and Environmental Management of Tetrapropyl Orthosilicate

Scientific Principles of Regulatory Frameworks (e.g., REACH, ECHA)

The regulation of chemical substances within the European Union is primarily governed by the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation, which is implemented by the European Chemicals Agency (ECHA). The core principle of REACH is to ensure a high level of protection for human health and the environment, while also promoting the free circulation of chemicals on the internal market and enhancing competitiveness and innovation. For a substance like Tetrapropyl Orthosilicate (B98303) (Einecs 298-625-9), this means that manufacturers and importers are required to gather information on its properties and to assess the potential risks.

According to the information provided by companies to ECHA in REACH registrations, Tetrapropyl Orthosilicate has not been classified for any hazards. europa.eu This substance is registered under REACH and is manufactured or imported into the European Economic Area at a volume of ≥ 100 to < 1 000 tonnes per annum. europa.eu It has various uses, including by consumers, in articles, by professional workers, in formulation or re-packing, at industrial sites, and in manufacturing. europa.eu

Methodologies for Environmental Risk Assessment and Classification

The environmental risk assessment of a chemical substance under REACH follows a structured approach. It involves comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). The PEC is the concentration of the substance that is expected to be found in the environment, while the PNEC is the concentration below which adverse effects in the ecosystem are not expected to occur.

The classification of a substance is determined based on its intrinsic hazardous properties according to the CLP (Classification, Labelling and Packaging) Regulation. europa.eu For Tetrapropyl Orthosilicate, no harmonised classification and labelling (CLH) has been established at the European Union level. europa.eu The information available in the ECHA database is based on notifications provided by manufacturers, importers, and downstream users. europa.eu

Data Requirements and Testing Strategies for Regulatory Compliance

To comply with REACH, companies must provide a comprehensive set of data on the substance they manufacture or import. The specific data requirements depend on the tonnage band in which the substance is placed. For substances in the 100-1000 tonnes per annum band, like Tetrapropyl Orthosilicate, a significant amount of information on physicochemical, toxicological, and ecotoxicological properties is required.

Testing strategies under REACH emphasize a tiered approach, starting with the collection of existing data and the use of non-testing methods such as Quantitative Structure-Activity Relationships (QSARs) and read-across from similar substances. For organosilicon compounds, in silico models are increasingly being used to predict properties and assess potential toxicity, in line with the "3R" principle (Replacement, Reduction, and Refinement of animal testing). shinetsusilicone-global.com The bacterial reverse mutation assay (Ames test) is a commonly used in vitro method to assess the genotoxicity of organosilicon compounds for regulatory purposes. shinetsusilicone-global.com

Environmental Monitoring Programs and Data Interpretation

Environmental monitoring programs are crucial for understanding the actual concentrations and behavior of chemicals in the environment. These programs involve the systematic sampling of various environmental compartments, such as air, water, soil, and biota, followed by chemical analysis.

Occurrence and Concentration Levels in Environmental Samples

Spatiotemporal Distribution Patterns in Contaminated Ecosystems

There is a lack of specific studies on the spatiotemporal distribution of Tetrapropyl Orthosilicate in contaminated ecosystems. Understanding the spatial and temporal distribution of a substance is key to assessing its environmental fate and potential impact. Such studies for other chemical compounds often reveal patterns linked to sources of emission, transport pathways, and environmental degradation processes. For instance, studies on other pollutants have shown that concentrations are often higher in more populated and industrialized areas and can vary with seasons. mdpi-res.comfm.com

Strategies for Environmental Mitigation and Remediation of Organosilicon Compounds

Given the widespread use of organosilicon compounds, strategies for mitigating their release into the environment and remediating contaminated sites are of significant interest.

For accidental releases of silanes, robust containment design, effective personnel training, and strict adherence to safe operating and maintenance procedures are key preventative measures. columbia.edu Mitigation measures for accidental releases can include sizing ventilation systems to limit concentrations and providing explosion-venting for gas cabinets. mdpi.com

In terms of remediation, several techniques have been explored for silica-based and organosilicon compounds. Adsorption is a common method, utilizing materials like silica (B1680970) gel and activated carbon to remove chlorinated organic compounds from water. genesiswatertech.com For silica in groundwater, technologies such as lime softening, ion exchange, reverse osmosis, and electrocoagulation are employed. genesiswatertech.commdpi.com Mesoporous silica-based materials have also shown potential as effective adsorbents for removing pollutants from water. reachonline.eu Chemical stabilization using agents like soluble silicates can be used to reduce the mobility of contaminants in soil.

For the prevention of pollution from industrial use, releases of Tetrapropyl Orthosilicate can occur during the production of articles and as an intermediate step in the manufacturing of other substances. europa.eu Other releases are associated with its use in adhesives, sealants, and coating products, both indoors and outdoors. europa.eu Mitigation strategies would therefore need to focus on controlling releases at these various life cycle stages.

Interactive Data Table: General Properties of Tetrapropyl Orthosilicate and Related Compounds

| Compound Name | Einecs Number | CAS Number | Molecular Formula | Use |

| Tetrapropyl Orthosilicate | 298-625-9 | 682-01-9 | C12H28O4Si | Adhesives, sealants, coatings, laboratory chemical europa.eu |

| Tetraethyl Orthosilicate | 201-083-8 | 78-10-4 | C8H20O4Si | Intermediate, crosslinking agent |

| Tetramethyl Orthosilicate | 211-783-8 | 681-84-5 | C4H12O4Si | Intermediate |

| Silicon Dioxide | 231-545-4 | 7631-86-9 | O2Si | Food additive, anticaking agent |

Advanced Treatment Technologies for Industrial Effluents

Industrial wastewater containing organosilicon compounds like tetrapropyl orthosilicate can be challenging to treat due to their chemical properties. researchgate.net The wastewater from organosilicon production is often characterized by a complex composition, high chemical oxygen demand (COD), and the presence of refractory compounds. researchgate.netscispace.com Consequently, conventional wastewater treatment methods may not be sufficient, necessitating the use of advanced treatment technologies. fluencecorp.comscientific.net

A variety of advanced methods are employed to treat industrial effluents containing organosilicons. These include physicochemical and biological methods such as:

Advanced Oxidation Processes (AOPs) : These processes utilize strong oxidizing agents like ozone, hydrogen peroxide, and UV light to break down persistent organic pollutants into simpler, more biodegradable substances. fluencecorp.com AOPs generate highly reactive hydroxyl radicals that can effectively degrade complex organic molecules. fluencecorp.com

Membrane Technologies : Techniques like reverse osmosis (RO), ultrafiltration (UF), and nanofiltration (NF) are used to separate dissolved solids and other contaminants from wastewater. fluencecorp.com

Fenton Oxidation : This process uses hydrogen peroxide in the presence of iron ions to create powerful hydroxyl radicals that oxidize organic pollutants. scispace.com

Iron-Carbon Micro-electrolysis : This method can be used as a pretreatment step to improve the biodegradability of the wastewater before it undergoes further biological treatment. researchgate.netscispace.com

Combined Processes : Often, a combination of these advanced technologies is used in a multi-step treatment train to achieve the desired effluent quality. researchgate.netscispace.com For instance, a sequence of iron-carbon micro-electrolysis, Fenton oxidation, and biological treatment (anaerobic and aerobic) has been shown to be effective. researchgate.netscispace.com

Research has demonstrated the effectiveness of a combined treatment process for organosilicon wastewater, as detailed in the table below.

| Treatment Stage | Parameter | Influent Concentration (mg/L) | Effluent Concentration (mg/L) | Removal Rate (%) |

| Combined Process | COD | High | 304 | >90% (implied) |

| BOD5 | High | 188 | >90% (implied) | |

| SS | High | 211 | >90% (implied) | |

| NH3-N | High | 36 | >90% (implied) |

The data in this table is based on a study of a combined treatment process for organosilicon wastewater. researchgate.netscispace.com

Sustainable Disposal and Recycling Practices

The sustainable management of tetrapropyl orthosilicate and related organosilicon compounds extends to their disposal and potential for recycling. While many organosilicon compounds, particularly silicones, are not readily biodegradable, they are generally considered to have low toxicity. cfsilicones.com However, concerns about their persistence in the environment drive the need for responsible disposal and recycling methods. cfsilicones.com

Current practices and research in this area include:

Waste-to-Energy : For industrial wastewater with high organic content, anaerobic digestion is a viable option. fluencecorp.com This process uses microorganisms to break down organic matter in the absence of oxygen, producing methane (B114726) gas that can be captured and used as a source of energy. fluencecorp.com

Recycling of Silica Waste : Research has focused on methods for recycling silica-containing waste generated from industrial processes. google.com This can involve converting the waste into valuable materials like nanoporous silica, which has various applications. google.com This approach not only reduces waste but also minimizes the consumption of new chemical materials. google.com

Chemical Recycling : Catalytic cracking is a promising technology for the chemical recycling of waste materials, such as used motor oil, into valuable products like diesel-like fuels. csic.es Similar principles could potentially be applied to certain organosilicon waste streams.

Policy Implications and Future Directions in Organosilicon Regulation

The regulation of organosilicon compounds like tetrapropyl orthosilicate is evolving, driven by a growing understanding of their environmental and health profiles. cfsilicones.com Regulatory frameworks vary by region, but there is a general trend towards more stringent controls and a focus on sustainable chemistry. cfsilicones.commarketresearchfuture.com

Key aspects of the regulatory landscape and future trends include:

International and Regional Regulations : In Europe, tetrapropyl orthosilicate is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which requires companies to provide data on the properties and uses of their substances. nih.gov The substance is also listed on inventories in other regions, such as Australia. nih.gov

Focus on Greener Synthesis : There is a growing emphasis on developing greener and more efficient synthesis routes for organosilicon compounds to minimize their environmental impact. cfsilicones.com

Development of Biocompatible Materials : Research is increasingly directed towards creating biocompatible organosilicon materials for applications in medicine and drug delivery, which inherently requires a thorough understanding of their safety profiles. cfsilicones.com